molecular formula C9H15NS B13261440 1-(Thiophen-3-yl)pentan-1-amine

1-(Thiophen-3-yl)pentan-1-amine

Cat. No.: B13261440
M. Wt: 169.29 g/mol
InChI Key: ZLQLALIVNFLMSP-UHFFFAOYSA-N
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Description

1-(Thiophen-3-yl)pentan-1-amine is an organic compound that features a thiophene ring attached to a pentan-1-amine chain. Thiophene is a five-membered aromatic ring containing one sulfur atom, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-3-yl)pentan-1-amine typically involves the formation of the thiophene ring followed by the attachment of the pentan-1-amine chain. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-3-yl)pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Thiophen-3-yl)pentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Thiophen-3-yl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Uniqueness: 1-(Thiophen-3-yl)pentan-1-amine is unique due to its specific structure, which combines the properties of the thiophene ring with the pentan-1-amine chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

1-thiophen-3-ylpentan-1-amine

InChI

InChI=1S/C9H15NS/c1-2-3-4-9(10)8-5-6-11-7-8/h5-7,9H,2-4,10H2,1H3

InChI Key

ZLQLALIVNFLMSP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CSC=C1)N

Origin of Product

United States

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